molecular formula C7H5N3O3 B3396014 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one CAS No. 89663-09-2

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

Cat. No. B3396014
CAS RN: 89663-09-2
M. Wt: 179.13 g/mol
InChI Key: CVJHTKZJNBUPEU-UHFFFAOYSA-N
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Description

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using several methods, and its mechanism of action has been studied in detail. In

Mechanism Of Action

The mechanism of action of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and viral replication. It has also been suggested that it works by reducing oxidative stress and inflammation, which are associated with several diseases.

Biochemical And Physiological Effects

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce viral replication, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential in reducing inflammation in several diseases, including arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one in lab experiments is its potential in inhibiting cancer cell growth and reducing viral replication. Additionally, it has antioxidant and anti-inflammatory properties, which make it a promising compound for studying several diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one. One of the main directions is the development of new synthesis methods that can yield this compound in higher yields and purity. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in treating several diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.

Scientific Research Applications

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has several potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its antiviral properties and has shown activity against several viruses, including HIV and herpes simplex virus. Additionally, it has been studied for its antioxidant properties and has shown potential in reducing oxidative stress.

properties

IUPAC Name

1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHTKZJNBUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C2C1=C(N=NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321867
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

CAS RN

89663-09-2
Record name NSC382576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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